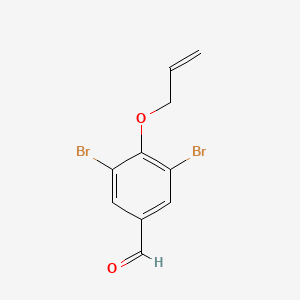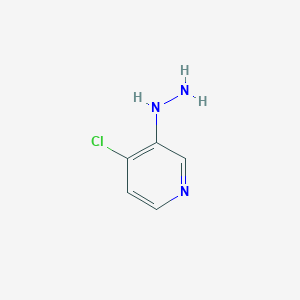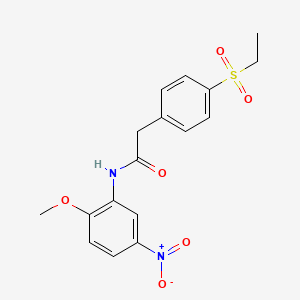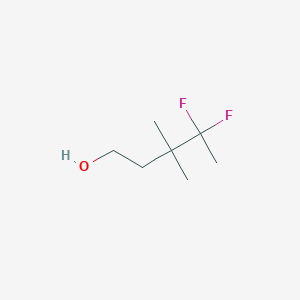
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18F3N3O2 and its molecular weight is 377.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Agents
A study designed and synthesized new lipophilic acetamide derivatives, including compounds structurally related to the query chemical, assessing their potential as anticancer and antimicrobial agents. These compounds demonstrated promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with certain analogs showing comparable activity to ciprofloxacin. Additionally, some compounds exhibited significant antifungal activity. The anticancer effects of these synthesized compounds were evaluated against various cancer cell lines, identifying several compounds with potent activity. Molecular docking simulations suggested these compounds could be further optimized as cytotoxic agents due to their favorable interactions with the epidermal growth factor receptor (EGFR) protein kinase enzyme, indicating potential applications in cancer research (Ahmed et al., 2018).
Anticonvulsant Agents
Another study focused on the design and synthesis of novel acetamide derivatives to evaluate their anticonvulsant activity. The research highlighted the potential of these compounds in experimental models, with some derivatives showing high anticonvulsant activities, suggesting their utility in developing new treatments for epilepsy or as tools in neurological research (Ibrahim et al., 2013).
Antifungal Agents
Further research identified 2-oxo-morpholin-3-yl-acetamide derivatives as potent antifungal agents, effective against Candida and Aspergillus species. These findings could be relevant for developing new antifungal drugs or studying fungal infections (Bardiot et al., 2015).
Antibacterial and Antifungal Agents
Compounds synthesized from 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide demonstrated potent antibacterial and antifungal activities in vitro. This research suggests the potential of these compounds in addressing bacterial and fungal infections, contributing to antimicrobial research (Kumar et al., 2012).
Propriétés
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-10-7-14-15(8-11(10)2)25-18(27)16(24-14)9-17(26)23-13-5-3-12(4-6-13)19(20,21)22/h3-8,16,24H,9H2,1-2H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIDNIDNAUCMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-((1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamoyl)benzoate](/img/structure/B2658879.png)
![1-isobutyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2658880.png)



![N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2658890.png)





![2-methoxy-4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2658899.png)

![5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2658901.png)